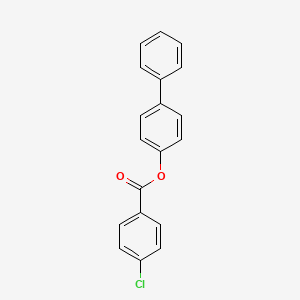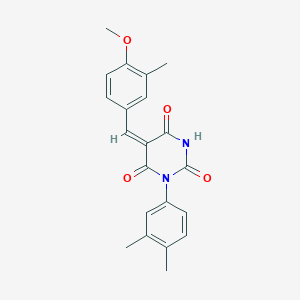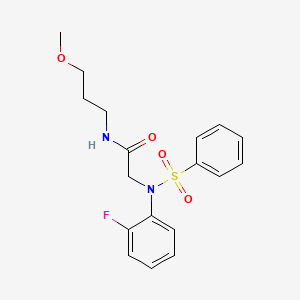
4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that has been synthesized for various applications, including medicinal chemistry and drug discovery.
作用機序
The mechanism of action of 4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate is not fully understood. However, it has been shown to act as an inhibitor of various enzymes and signaling pathways, including proteases, kinases, and phosphodiesterases. The compound has also been shown to modulate the activity of various transcription factors and cytokines, thereby affecting gene expression and cellular signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and suppress inflammation. The compound has also been shown to modulate the immune system, affecting the production of cytokines and chemokines.
実験室実験の利点と制限
The advantages of using 4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple signaling pathways. However, the compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of 4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate. These include:
1. Further exploration of the compound's mechanism of action and its potential targets.
2. Development of more potent and selective analogs of the compound for use in drug discovery.
3. Investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, HIV, and autoimmune disorders.
4. Evaluation of the compound's pharmacokinetic and pharmacodynamic properties in animal models and clinical trials.
5. Exploration of the compound's potential as a tool for studying cellular signaling pathways and gene expression.
Conclusion:
In conclusion, this compound is a promising compound with various scientific research applications. The compound's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug discovery and disease treatment.
合成法
The synthesis of 4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate involves the reaction of 7-hydroxy-4-chromenone with 2-aminobenzoic acid, followed by the coupling of the resulting intermediate with N-(tert-butoxycarbonyl)tryptophan. The reaction is carried out using various solvents and reagents, with different reaction conditions yielding different yields and purities of the compound.
科学的研究の応用
4-oxo-3-(2-quinolinyl)-4H-chromen-7-yl N-(tert-butoxycarbonyl)tryptophanate has been widely used in scientific research, particularly in medicinal chemistry and drug discovery. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been used as a lead compound in the development of novel drugs for the treatment of various diseases, including cancer, HIV, and autoimmune disorders.
特性
IUPAC Name |
(4-oxo-3-quinolin-2-ylchromen-7-yl) 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N3O6/c1-34(2,3)43-33(40)37-29(16-21-18-35-27-11-7-5-9-23(21)27)32(39)42-22-13-14-24-30(17-22)41-19-25(31(24)38)28-15-12-20-8-4-6-10-26(20)36-28/h4-15,17-19,29,35H,16H2,1-3H3,(H,37,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCNNWKEECSGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=NC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-1H-benzimidazole](/img/structure/B4998815.png)

![6',7'-dimethoxy-1'-(3-nitrophenyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4998832.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine](/img/structure/B4998836.png)
![4-fluoro-N-3-isoxazolyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4998847.png)



![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998880.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B4998884.png)

![2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2,5-dioxo-1-pyrrolidinyl)acetate](/img/structure/B4998890.png)
![3,3-dimethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998900.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4998911.png)